Hydrosulfide

Description

Structure

3D Structure

Properties

CAS No. |

14337-03-2 |

|---|---|

Molecular Formula |

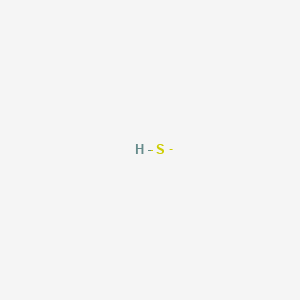

HS- |

Molecular Weight |

33.08 g/mol |

IUPAC Name |

sulfanide |

InChI |

InChI=1S/H2S/h1H2/p-1 |

InChI Key |

RWSOTUBLDIXVET-UHFFFAOYSA-M |

Canonical SMILES |

[SH-] |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous Hydrosulfide Production in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S), once considered merely a toxic gas, is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1][2][3] Like nitric oxide (NO) and carbon monoxide (CO), H₂S is an important signaling molecule involved in regulating vascular tone, neurotransmission, inflammation, and cellular bioenergetics.[3][4] In mammalian cells, the endogenous production of H₂S is primarily orchestrated by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[5][6][7] Understanding the intricacies of these production pathways is paramount for researchers and professionals in drug development aiming to modulate H₂S levels for therapeutic benefit. This guide provides a comprehensive technical overview of the core enzymatic pathways of H₂S synthesis, detailed experimental protocols for its quantification, and quantitative data to facilitate comparative analysis.

Core Enzymatic Pathways of H₂S Production

The biosynthesis of H₂S in mammalian cells is a tightly regulated process involving both cytosolic and mitochondrial enzymes. The primary substrates for these reactions are the sulfur-containing amino acids L-cysteine and L-homocysteine.[5][7]

Cystathionine β-Synthase (CBS)

CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, catalyzing the condensation of homocysteine with serine to form cystathionine.[8] However, it also contributes significantly to H₂S production through several alternative reactions.[8][9] CBS is the predominant source of H₂S in the central nervous system.[1][6]

The primary H₂S-generating reaction catalyzed by CBS is the β-replacement reaction where L-cysteine condenses with L-homocysteine to produce cystathionine and H₂S.[9] This reaction is significantly more efficient than the hydrolysis of L-cysteine to L-serine and H₂S.[9]

-

Reaction: L-cysteine + L-homocysteine → Cystathionine + H₂S

CBS can also catalyze the condensation of two molecules of L-cysteine to form lanthionine (B1674491) and H₂S.

-

Reaction: 2 L-cysteine → Lanthionine + H₂S

Cystathionine γ-Lyase (CSE)

CSE, another PLP-dependent enzyme, is the primary source of H₂S in the peripheral tissues, including the cardiovascular system.[6][10] While its canonical role is the cleavage of cystathionine to L-cysteine, α-ketobutyrate, and ammonia, it can also produce H₂S from L-cysteine through α,β-elimination.[11]

-

Reaction: L-cysteine → Pyruvate + NH₃ + H₂S

CSE can also utilize L-homocysteine to generate H₂S.[11]

-

Reaction: L-homocysteine → α-ketobutyrate + NH₃ + H₂S

Furthermore, CSE can catalyze the condensation of two molecules of L-cysteine to produce lanthionine and H₂S, or two molecules of L-homocysteine to produce homolanthionine (B15250324) and H₂S.[11]

3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-MST, in conjunction with cysteine aminotransferase (CAT) or D-amino acid oxidase (DAO), constitutes a third pathway for H₂S production.[7][12] This pathway is present in both the cytoplasm and mitochondria.[7][13] CAT first converts L-cysteine and α-ketoglutarate to 3-mercaptopyruvate (3-MP) and glutamate.[12][14] Subsequently, 3-MST catalyzes the transfer of a sulfur atom from 3-MP to a thiol-containing acceptor molecule (like thioredoxin or dihydrolipoic acid), which then releases H₂S.[7][12][14] DAO can also produce 3-MP from D-cysteine.[12]

-

Reaction 1 (CAT): L-cysteine + α-ketoglutarate → 3-mercaptopyruvate + L-glutamate

-

Reaction 2 (3-MST): 3-mercaptopyruvate + Thiol acceptor (e.g., Thioredoxin) → Pyruvate + Persulfidated acceptor → H₂S + Oxidized acceptor

Quantitative Data on H₂S Production

The kinetic properties of the H₂S-producing enzymes and their relative contributions to total H₂S synthesis vary significantly across different tissues and with substrate availability.

Table 1: Kinetic Parameters of Human H₂S-Producing Enzymes

| Enzyme | Substrate(s) | Reaction | K_m (mM) | k_cat (s⁻¹) | Reference |

| CBS | L-Cysteine + L-Homocysteine | β-replacement | Cys: 6.8, Hcy: 3.0 | 20 | [15] |

| L-Cysteine | β-elimination | 27.3 | 0.4 | [15] | |

| CSE | L-Cysteine | α,β-elimination | 2.7 | 0.0081 (v/[E]) | [7] |

| L-Homocysteine | α,γ-elimination | 5.9 | 0.00335 (v/[E]) | [7] | |

| L-Cysteine + L-Cysteine | β-replacement | Cys1: 2.7, Cys2: >50 | - | [7] | |

| L-Homocysteine + L-Homocysteine | γ-replacement | Hcy1: 5.9, Hcy2: 24 | - | [7] | |

| 3-MST | 3-Mercaptopyruvate | Sulfur Transfer | 1.2 | - | [16] |

| (with Thioredoxin as acceptor) | [2] |

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, etc.). The values presented are indicative and sourced from the cited literature.

Table 2: Relative Contribution of CBS and CSE to H₂S Production in Murine Tissues

| Tissue | Relative Protein Abundance (CSE:CBS) | H₂S Production at High Substrate (20 mM) (% CBS : % CSE) | Estimated H₂S Production at Physiological Substrate (% CBS : % CSE) | Reference |

| Liver | ~60 : 1 | ~50 : ~50 | ~3 : ~97 | [1][4] |

| Kidney | ~20 : 1 | ~80 : ~20 | - | [1][4] |

| Brain | - | ~95 : ~5 | - | [1][4] |

Experimental Protocols for H₂S Measurement

Accurate quantification of H₂S in biological samples is challenging due to its volatile nature and reactivity. Several methods have been developed, each with its own advantages and limitations.

Methylene (B1212753) Blue Assay

This is a widely used colorimetric method for the determination of total sulfide concentration.

Principle: H₂S in the sample is trapped as zinc sulfide (ZnS). In an acidic environment, the sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which has a strong absorbance at 665-670 nm.

Detailed Protocol for Tissue Homogenates:

-

Homogenization: Homogenize fresh or frozen tissue (e.g., 100 mg) in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Reaction Mixture: In a microcentrifuge tube, mix 200 µL of tissue homogenate with 200 µL of 1% zinc acetate (B1210297) to trap H₂S as ZnS.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Color Development: Transfer 100 µL of the supernatant to a new tube. Add 150 µL of water, 20 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl, and 20 µL of 30 mM FeCl₃ in 1.2 M HCl.

-

Incubation: Incubate in the dark at room temperature for 20 minutes.

-

Measurement: Measure the absorbance at 670 nm using a spectrophotometer.

-

Quantification: Calculate the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).

Lead Sulfide (PbS) Precipitation Assay

This method relies on the reaction of H₂S with lead acetate to form a black precipitate of lead sulfide.

Principle: H₂S produced by the enzymatic reaction in a sealed container reacts with a lead acetate-soaked paper strip placed in the headspace, forming a dark spot of PbS. The intensity of the spot is proportional to the amount of H₂S produced.

Detailed Protocol for Cell Lysates:

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.

-

Reaction Setup: In a 96-well plate, add 50 µL of cell lysate (containing a known amount of protein, e.g., 100-200 µg).

-

Reaction Buffer: Add 150 µL of reaction buffer (100 mM potassium phosphate buffer, pH 7.4, containing 10 mM L-cysteine and 2 mM PLP).

-

Lead Acetate Paper: Place a piece of filter paper soaked in 20 mM lead acetate over the top of the 96-well plate.

-

Incubation: Seal the plate and incubate at 37°C for 1-2 hours.

-

Imaging and Quantification: After incubation, scan the filter paper. The intensity of the dark spots can be quantified using image analysis software (e.g., ImageJ).

-

Standard Curve: Generate a standard curve by reacting known concentrations of NaHS under the same conditions.

Monobromobimane (B13751) (MBB) Fluorescence Assay

This is a highly sensitive and specific method that uses HPLC with fluorescence detection.

Principle: H₂S reacts with the non-fluorescent monobromobimane (MBB) to form a stable and highly fluorescent sulfide-dibimane (SDB) adduct. The SDB is then separated and quantified by reverse-phase HPLC.

Detailed Protocol for Plasma or Serum:

-

Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma. All steps should be performed on ice.

-

Derivatization: In a microcentrifuge tube, mix 50 µL of plasma with 50 µL of 100 mM Tris-HCl (pH 9.5) containing 0.1 mM DTPA. Add 50 µL of 10 mM MBB in acetonitrile.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the supernatant onto a C18 reverse-phase HPLC column.

-

Detection: Use a fluorescence detector with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.

-

Quantification: Quantify the SDB peak by comparing its area to a standard curve prepared with known concentrations of NaHS derivatized with MBB.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H2S measurements [bio-protocol.org]

- 7. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]

- 9. Relative Contributions of Cystathionine β-Synthase and γ-Cystathionase to H2S Biogenesis via Alternative Trans-sulfuration Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of Nitrite Reduction and Peroxynitrite Formation by Ferrous Heme in Human Cystathionine β-Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Structure and Kinetic Analysis of H2S Production by [research.amanote.com]

- 15. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]

Role of hydrosulfide in mitochondrial respiration and bioenergetics

An In-depth Technical Guide to the Role of Hydrosulfide (B80085) in Mitochondrial Respiration and Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (B99878) (H₂S), traditionally known as a toxic gas, is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[1][2][3] It plays a pivotal, yet complex, role in cellular bioenergetics, with mitochondria being a primary site of its metabolism and action.[4][5] The biological effects of H₂S are distinctly biphasic: at low, physiological concentrations, it serves as a mitochondrial substrate, donating electrons to the electron transport chain (ETC) to stimulate ATP production and exerting cytoprotective effects.[2][6][7] Conversely, at high concentrations, it is a potent inhibitor of cytochrome c oxidase (Complex IV), leading to the cessation of aerobic respiration and cytotoxicity.[1][8] This guide provides a detailed examination of the mechanisms governing H₂S-mediated regulation of mitochondrial respiration, its impact on bioenergetics, and the key experimental methodologies used in its study.

Mitochondrial Metabolism of Hydrogen Sulfide

Mitochondria are not only a target of H₂S signaling but also the primary site for its catabolism through the sulfide oxidation pathway (SOP).[4][9] This pathway detoxifies H₂S while harnessing its electrons for energy production.

The key enzymes involved are:

-

Sulfide Quinone Oxidoreductase (SQR): Located in the inner mitochondrial membrane, SQR catalyzes the first and rate-limiting step, oxidizing H₂S to a persulfide.[4][9] In this process, it transfers two electrons to the ubiquinone (Coenzyme Q) pool, directly linking H₂S metabolism to the ETC at the level of Complex III.[4][8]

-

Ethylmalonic Encephalopathy 1 (ETHE1) Persulfide Dioxygenase: This matrix enzyme further oxidizes the persulfide generated by SQR to produce sulfite (B76179) (SO₃²⁻).[4]

-

Sulfite Oxidase (SUOX): Also in the mitochondrial matrix, SUOX completes the pathway by oxidizing sulfite to sulfate (B86663) (SO₄²⁻), which is then excreted.[4]

This enzymatic cascade ensures that cellular H₂S levels are maintained within a narrow, non-toxic range while simultaneously contributing to cellular energy metabolism.[9][10]

The Dual Role of H₂S in Mitochondrial Respiration

The influence of H₂S on mitochondrial respiration is entirely concentration-dependent.

Stimulatory Effects at Low Concentrations (<20-50 µM)

At physiological concentrations, H₂S acts as an inorganic substrate for the ETC, enhancing bioenergetic output through several mechanisms:

-

Electron Donation via SQR: As described above, the oxidation of H₂S by SQR provides a source of electrons for the CoQ pool, which are then transferred to Complex III and subsequently to Complex IV, driving proton pumping and ATP synthesis.[1][4][11] This allows H₂S to serve as a fuel for mitochondria, particularly under conditions where traditional substrate supply may be limited.[12][13]

-

Reduction of Cytochrome c: H₂S can directly reduce the oxidized form of cytochrome c (ferricytochrome c) to its reduced state (ferrocytochrome c).[4][5][10] This bypasses Complex III and directly provides electrons to Complex IV, potentiating its activity and stimulating respiration.[4][10]

-

Protein Persulfidation (S-sulfhydration): H₂S can post-translationally modify cysteine residues on specific proteins to form persulfides (-SSH).[4][6] This modification can alter protein function. A key target is the F₁F₀-ATP synthase (Complex V). Persulfidation of the ATP5A1 subunit has been shown to enhance its activity, leading to increased ATP production.[1] Similarly, persulfidation of lactate (B86563) dehydrogenase (LDH) can stimulate its activity, linking glycolysis to mitochondrial metabolism.[1][11]

Inhibitory Effects at High Concentrations (>50-100 µM)

The toxicity of H₂S is primarily attributed to its potent, reversible inhibition of Complex IV (cytochrome c oxidase).[1][7][8]

-

Mechanism of Inhibition: H₂S binds to the ferric iron (Fe³⁺) of the heme a₃ center within Complex IV.[7] This binding competes with oxygen, the terminal electron acceptor, effectively halting the transfer of electrons from cytochrome c to oxygen.[14]

-

Consequences: The inhibition of Complex IV leads to a rapid cessation of aerobic respiration, a collapse of the mitochondrial membrane potential, and a drastic drop in ATP production, ultimately causing cell death.[1][8][15] This mechanism is comparable to the toxicity of cyanide and carbon monoxide.[7][16]

Quantitative Data on H₂S Effects

The concentration-dependent effects of H₂S on mitochondrial function are summarized below. Precise values can vary depending on the cell type, experimental conditions, and the H₂S donor used.

| Parameter | Low H₂S Concentration | High H₂S Concentration | References |

| Overall Respiration | Stimulatory (acts as electron donor) | Inhibitory | [1][2][4][6] |

| Complex IV Activity | Stimulatory (via electron donation) or no effect | Potent, reversible inhibition | [1][11][17] |

| ATP Production (Normoxia) | Stimulatory or modest decrease | Strong inhibition | [1][12][13] |

| ATP Production (Hypoxia) | Stimulatory/Protective | Inhibitory | [12][13] |

| ATP Synthase Activity | Stimulatory (via persulfidation) | Inhibited (due to lack of proton motive force) | [1][11] |

| Effective Concentration Range | < 20-50 µM | > 50-100 µM | [4][11][15] |

H₂S Signaling Pathways in Mitochondria

H₂S signaling within the mitochondria is a complex interplay of metabolic and post-translational events. Key pathways include direct interaction with the ETC and covalent modification of proteins.

Caption: H₂S metabolism and its dual-role signaling in mitochondria.

Key Experimental Protocols

Studying the effects of H₂S on mitochondria requires specialized techniques to handle the volatile gas and measure its impact on function.

Measurement of Mitochondrial Respiration

Objective: To determine the effect of H₂S on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.

Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)

-

Preparation: Isolate mitochondria from tissue or cells using differential centrifugation or permeabilize cultured cells with a mild detergent (e.g., digitonin) to maintain mitochondrial integrity.

-

Chamber Setup: Calibrate the oxygen electrodes in the instrument chambers containing a respiration buffer (e.g., MiR05) at a controlled temperature (e.g., 37°C).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add the mitochondrial preparation to the chamber.

-

Sequentially add substrates and inhibitors to interrogate specific parts of the ETC. A common sequence is:

-

Pyruvate, Malate, Glutamate: To measure Complex I-linked respiration (LEAK state).

-

ADP: To stimulate oxidative phosphorylation (OXPHOS state) and measure ATP-linked respiration.

-

Succinate: To provide electrons to Complex II and assess CI+CII linked respiration.

-

H₂S Donor Titration: Introduce a slow-releasing H₂S donor (e.g., GYY4137) or NaHS at various concentrations (e.g., 1 µM to 200 µM) to observe either stimulation or inhibition of OCR.

-

Cytochrome c: Add to test for outer mitochondrial membrane integrity.

-

Antimycin A: To inhibit Complex III and confirm the inhibition is ETC-dependent.

-

Ascorbate + TMPD: To donate electrons directly to Complex IV and measure its maximal activity.

-

-

-

Data Analysis: Analyze the real-time OCR traces to quantify the stimulatory or inhibitory effects of H₂S on different respiratory states.

Detection of Mitochondrial H₂S

Objective: To visualize and quantify H₂S levels specifically within mitochondria.

Methodology: Mitochondria-Targeted Probes

-

Fluorescent Probes (e.g., Mito-HS, HCy-SSPy): [18][19]

-

Principle: These probes consist of a fluorophore, a H₂S-reactive moiety (e.g., azide (B81097) or disulfide), and a mitochondria-targeting group (e.g., triphenylphosphonium, TPP⁺). The reaction with H₂S induces a change in fluorescence ("turn-on" response).[18]

-

Protocol:

-

Culture cells on a glass-bottom dish suitable for microscopy.

-

Load cells with the mitochondria-targeted H₂S probe by incubating for a specified time (e.g., 30 minutes).

-

Induce endogenous H₂S production (e.g., with a precursor like L-cysteine) or add an exogenous H₂S donor.

-

Perform live-cell imaging using a confocal microscope, capturing the fluorescence signal from the mitochondria.

-

Quantify the change in fluorescence intensity to determine the relative change in mitochondrial H₂S concentration.

-

-

-

Mass Spectrometry Probes (e.g., MitoA): [20]

-

Principle: A TPP⁺-tagged molecule (MitoA) accumulates in mitochondria. H₂S reacts with it to form a stable product (MitoN). The ratio of product to parent compound is measured by LC-MS/MS.[20]

-

Protocol: This method is suitable for both cell culture and in vivo studies. After exposure of cells or tissues to MitoA, mitochondria are isolated, and lipids are extracted. The extract is then analyzed by mass spectrometry to quantify MitoA and MitoN.

-

Detection of Protein Persulfidation

Objective: To identify and quantify proteins that are post-translationally modified by H₂S.

Methodology: Modified Biotin (B1667282) Tag-Switch Assay

-

Principle: This technique specifically labels persulfide (-SSH) groups. It involves three steps: (1) blocking of free thiols (-SH), (2) reduction of the persulfide to a thiol, and (3) tagging of the newly revealed thiol with a reporter molecule like biotin.

-

Protocol:

-

Homogenization: Lyse cells or tissues in a buffer containing an alkylating agent (e.g., methyl methanethiosulfonate, MMTS) to block all free cysteine thiols.

-

Reduction: Remove excess MMTS and treat the protein lysate with a reducing agent (e.g., dithiothreitol, DTT) to specifically reduce the persulfide bonds (-S-SH -> -SH).

-

Labeling: Add a thiol-reactive biotin probe (e.g., biotin-HPDP), which will covalently bind to the newly formed thiol groups.

-

Detection: The biotin-labeled proteins can be detected by Western blotting using streptavidin-HRP or enriched using streptavidin beads for identification by mass spectrometry.

-

Caption: General workflow for investigating H₂S effects on mitochondria.

Conclusion for Drug Development

The intricate relationship between H₂S and mitochondrial bioenergetics presents a promising area for therapeutic intervention. The ability of low-dose H₂S to protect and even enhance mitochondrial function is particularly relevant for diseases associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, neurodegenerative diseases, and metabolic disorders.[3][21][22] The development of mitochondria-targeted H₂S donors (e.g., AP39) represents a leading strategy to deliver the gasotransmitter precisely to its site of action, maximizing its bioenergetic benefits while minimizing potential off-target toxicity.[4] Conversely, inhibitors of H₂S-producing enzymes may be valuable in conditions characterized by H₂S overproduction, such as certain cancers.[4] A thorough understanding of the concentration-dependent effects and the underlying molecular mechanisms is crucial for the successful translation of H₂S-based therapies from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Impact of Hydrogen Sulfide on Mitochondrial and Bacterial Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 8. Regulation of mitochondrial bioenergetic function by hydrogen sulfide. Part I. Biochemical and physiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Metabolic Paradigm for Hydrogen Sulfide Signaling via Electron Transport Chain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome c Reduction by H2S Potentiates Sulfide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Hydrogen sulfide (H2S) metabolism in mitochondria and its regulatory role in energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sulfide inhibition of and metabolism by cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Visualizing Hydrogen Sulfide in Mitochondria and Lysosome of Living Cells and in Tumors of Living Mice with Positively Charged Fluorescent Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hydrogen sulfide signaling in mitochondria and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Production and Physiological Effects of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Biology of Hydrosulfide: An In-Depth Guide to its Interaction with Metalloproteins

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S), once considered merely a toxic gas, has emerged as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO) as a key signaling molecule in a vast array of physiological and pathological processes.[1][2][3] Its profound influence on cellular function is largely mediated through its interactions with metalloproteins, which constitute a significant portion of the human proteome.[4][5] This technical guide provides a comprehensive overview of the chemical biology of hydrosulfide (B80085), with a particular focus on its intricate interplay with metalloproteins, offering valuable insights for researchers and professionals in drug development.

The Chemical Biology of this compound

This compound exists in a pH-dependent equilibrium between its gaseous form (H₂S) and the this compound anion (HS⁻).[6] At a physiological pH of 7.4, approximately 81% of the total sulfide pool is in the form of HS⁻.[6] This equilibrium is crucial for its biological activity, influencing its reactivity, transport across cell membranes, and interactions with molecular targets.

Endogenous H₂S is primarily synthesized by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). These enzymes utilize cysteine and other sulfur-containing amino acids as substrates to generate H₂S in various tissues, where it participates in signaling pathways that regulate processes such as vasodilation, neuromodulation, and inflammation.[1][7]

This compound's Interaction with Metalloproteins

The reactivity of this compound with metal centers is a cornerstone of its biological function. Metalloproteins, with their diverse metal cofactors, are primary targets for H₂S, leading to a range of functional consequences.[4][5][8]

Heme Proteins

Heme proteins, characterized by their iron-containing porphyrin ring, are prominent targets of H₂S. The interaction is multifaceted and depends on the specific heme protein, the redox state of the iron, and the local microenvironment.[9]

-

Inhibition of Cytochrome c Oxidase: H₂S can reversibly inhibit cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain, by binding to the ferric heme a₃ and CuB centers.[1] This interaction can modulate cellular respiration and ATP production.

-

Formation of Sulfhemoglobin: In the presence of oxygen, H₂S can react with hemoglobin to form sulfhemoglobin, a greenish derivative with a reduced oxygen-carrying capacity.[1][10]

-

Modulation of Myoglobin (B1173299) and Neuroglobin: H₂S can also interact with myoglobin and neuroglobin, influencing their functions in oxygen storage and neuroprotection.[5]

Iron-Sulfur Cluster Proteins

Iron-sulfur (Fe-S) clusters are essential cofactors in a multitude of proteins involved in electron transfer, metabolic catalysis, and DNA repair. H₂S can interact with these clusters, potentially leading to their disassembly or modification, thereby altering protein function.[1][11] This interaction is also crucial for the biogenesis and repair of Fe-S clusters.

Other Metalloproteins

This compound can also interact with other metalloproteins containing zinc, copper, and other transition metals.[4][12] For instance, H₂S can modulate the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling.[13]

Quantitative Data on this compound-Metalloprotein Interactions

The following tables summarize key quantitative data related to the interaction of this compound with various metalloproteins.

| Metalloprotein | Metal Center | Interaction Type | Quantitative Parameter | Value | Reference |

| Cytochrome c Oxidase | Fe (Heme a₃), CuB | Inhibition | IC₅₀ | ~1 µM | [1] |

| Hemoglobin | Fe (Heme) | Binding | K_d | Varies with conditions | [1] |

| Myoglobin | Fe (Heme) | Binding | K_d | Varies with conditions | [5] |

| Human Neuroglobin | Fe (Heme) | Binding | K_d | ~2 µM | [14] |

Table 1: Binding and Inhibition Constants of H₂S with Heme Proteins.

| Parameter | Tissue/Cell Type | Concentration Range | Reference |

| Free H₂S | Mouse Liver | 0.004 ± 0.002 µmol/kg | [15] |

| Free H₂S | Mouse Heart | 0.055 ± 0.027 µmol/kg | [15] |

| Free H₂S | Mouse Aorta | 1.02 ± 0.32 µmol/kg | [15] |

| Acid-labile H₂S | Mouse Cardiac Tissue | 304 ± 152 µmol/kg | [15] |

Table 2: Physiological Concentrations of this compound in Various Tissues.

Signaling Pathways Involving this compound and Metalloproteins

This compound exerts its signaling functions through various mechanisms, with post-translational modification of cysteine residues, known as persulfidation or S-sulfhydration, being a key pathway.[6][16] This modification can alter the structure and function of target proteins, including metalloproteins.

Caption: H₂S biosynthesis and its primary signaling mechanisms.

Experimental Protocols for Studying this compound-Metalloprotein Interactions

A variety of experimental techniques are employed to investigate the chemical biology of H₂S.

Quantification of this compound

Accurate measurement of H₂S in biological samples is challenging due to its volatility and reactivity. Several methods are commonly used:

-

Methylene (B1212753) Blue Assay: This colorimetric method is widely used for its simplicity and sensitivity.[17] It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.

-

Gas Chromatography (GC): GC coupled with a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), offers high sensitivity and specificity for H₂S measurement.[18][19]

-

Fluorescent Probes: A growing number of fluorescent probes are available for the real-time detection of H₂S in living cells, providing spatial and temporal information about its distribution.

Caption: Workflow for the Methylene Blue Assay.

Synthesis and Use of H₂S Donors

Due to the challenges of working with H₂S gas, a variety of H₂S-releasing compounds, or "donors," have been developed.[3][20][21] These molecules release H₂S under specific conditions, such as changes in pH or in the presence of thiols, allowing for controlled delivery of H₂S in experimental settings. Commonly used donors include NaHS, Na₂S, GYY4137, and various dithiolethiones.[3][22]

Techniques to Study H₂S-Metalloprotein Interactions

Several biophysical and biochemical techniques are utilized to characterize the interaction between H₂S and metalloproteins:

-

UV-Visible Spectroscopy: This technique is valuable for studying changes in the electronic environment of the metal center in metalloproteins upon H₂S binding, particularly for heme proteins.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to probe the electronic structure of paramagnetic metal centers and can provide insights into the coordination of H₂S to these centers.

-

X-ray Crystallography: This powerful technique can provide atomic-level structural information about the binding of H₂S to metalloproteins.

-

Mass Spectrometry: Mass spectrometry-based proteomics approaches are used to identify proteins that are post-translationally modified by H₂S (persulfidation).[23]

Caption: Experimental workflow for identifying persulfidated proteins.

Implications for Drug Development

The pivotal role of H₂S in numerous physiological and pathological processes has made it an attractive target for therapeutic intervention.[21] The development of novel H₂S donors and inhibitors of H₂S-producing enzymes holds significant promise for the treatment of a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammation.[7][13] A thorough understanding of the intricate interactions between H₂S and metalloproteins is essential for the rational design of drugs that can modulate H₂S signaling pathways with high specificity and efficacy.

Conclusion

The chemical biology of this compound is a rapidly evolving field with profound implications for our understanding of cellular signaling and human disease. Its complex interplay with metalloproteins represents a critical hub for its diverse biological activities. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies in this exciting area of research. Continued investigation into the nuanced interactions between H₂S and metalloproteins will undoubtedly pave the way for innovative therapeutic strategies targeting a multitude of diseases.

References

- 1. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen sulfide chemical biology: pathophysiological roles and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry: Insights into the Development of Novel H2S Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of reactive sulfur species with metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen sulfide and metal interaction: the pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrogen Sulfide Modulation of Matrix Metalloproteinases and CD147/EMMPRIN: Mechanistic Pathways and Impact on Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Factors controlling the reactivity of hydrogen sulfide with hemeproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and synthesis of polymeric hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative Persulfide Site Identification (qPerS-SID) Reveals Protein Targets of H2S Releasing Donors in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Oxidation of Hydrosulfide in Aqueous Buffer Solutions: A Technical Guide for Researchers

An in-depth exploration of the chemical behavior of hydrosulfide (B80085) in buffered aqueous environments, providing critical data, experimental methodologies, and visual representations of its role in signaling pathways for researchers, scientists, and drug development professionals.

The spontaneous oxidation of this compound (HS⁻), the conjugate base of hydrogen sulfide (B99878) (H₂S), in aqueous buffer solutions is a complex process of significant interest in various scientific disciplines, from environmental chemistry to cellular biology. As a key signaling molecule, the stability and reactivity of H₂S/HS⁻ are paramount to its physiological functions. This technical guide provides a comprehensive overview of the core principles governing this compound oxidation, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical phenomenon.

Kinetics and Mechanism of this compound Oxidation

The auto-oxidation of this compound is a multifaceted process influenced by a variety of factors, including pH, temperature, buffer composition, and the presence of catalysts such as transition metals. The reaction proceeds through a series of steps involving radical and non-radical intermediates, ultimately leading to the formation of various sulfur-containing products.

The overall reaction can be generalized as a second-order process, being first-order with respect to both sulfide and oxygen.[1] The rate of oxidation is significantly pH-dependent, which is attributed to the dissociation of H₂S (pKa ≈ 7.0) to the more reactive this compound ion (HS⁻).[2][3]

Factors Influencing Oxidation Rate

pH: The rate of spontaneous H₂S oxidation increases significantly over the physiological pH range of 6.5 to 8.0, reaching a maximum around pH 8.[2] This is because the concentration of the more readily oxidized HS⁻ species increases with pH.

Temperature: As with most chemical reactions, the rate of this compound oxidation increases with temperature. The temperature dependency can often be described using the Arrhenius relationship.[4]

Buffer Composition: The choice of buffer can influence the rate of this compound oxidation. For instance, borate (B1201080) buffers have been shown to catalyze the oxidation of organic sulfides by hydrogen peroxide, a potential intermediate in H₂S auto-oxidation.[5][6] Phosphate (B84403) buffers are also commonly used, and their components can potentially interact with reaction intermediates.[7][8]

Transition Metals: Trace amounts of transition metal ions, such as iron and copper, can act as catalysts, significantly accelerating the rate of this compound oxidation.[9] The presence of chelating agents like EDTA can help to mitigate this catalytic effect.[2]

Products of Oxidation

The spontaneous oxidation of this compound yields a mixture of sulfur species with varying oxidation states. The primary products include:

-

Elemental Sulfur (S₈): Often observed as a colloidal precipitate.

-

Sulfite (SO₃²⁻)

-

Sulfate (SO₄²⁻)

-

Thiosulfate (S₂O₃²⁻)

The distribution of these products is highly dependent on the reaction conditions, particularly the initial ratio of oxygen to sulfide and the pH.[1][12]

Quantitative Data on this compound Oxidation

For ease of comparison, the following tables summarize key quantitative data on the kinetics and product distribution of this compound oxidation under various conditions.

Table 1: Rate Constants for the Reaction of this compound with Various Oxidants at pH 7.4

| Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydrogen Peroxide (H₂O₂) | 0.73 (at 37°C) | [10][11] |

| Peroxynitrite (ONOO⁻) | 4.8 x 10³ (at 37°C) | [10] |

| Hypochlorite (HOCl) | 8 x 10⁷ (at 37°C) | [10] |

Table 2: pH Dependence of the Second-Order Rate Constant for this compound Oxidation by Oxygen

| pH | Temperature (°C) | Rate Constant (M⁻¹h⁻¹) | Reference |

| 4-8 | 25 | Varies with pH | [13] |

| 8-12 | 25 | Relatively constant | [13] |

Table 3: Product Distribution from this compound Oxidation in Seawater at 25°C

| pH | SO₃²⁻ (%) | S₂O₃²⁻ (%) | SO₄²⁻ (%) | Reference |

| 4 | - | - | - | [1] |

| 6 | - | - | - | [1] |

| 8 | - | - | - | [1] |

| 10 | - | - | - | [1] |

Experimental Protocols

Accurate and reproducible experimental design is crucial for studying the kinetics of this compound oxidation. Below are detailed protocols for two common analytical methods.

Spectrophotometric Determination of this compound using the Methylene (B1212753) Blue Method

This colorimetric assay is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic solution to form the stable blue dye, methylene blue.[14][15][16][17]

Materials:

-

Amine-sulfuric acid stock solution

-

Ferric chloride solution

-

Diammonium hydrogen phosphate solution

-

Sulfide stock solution (e.g., Na₂S·9H₂O), standardized

-

Spectrophotometer

Procedure:

-

Sample Preparation: Collect aqueous samples with minimal aeration. If immediate analysis is not possible, preserve the sample by adding zinc acetate (B1210297) solution to precipitate zinc sulfide.[14]

-

Reagent Addition:

-

To a known volume of the sample (or a suspension of the zinc sulfide precipitate in water), add the amine-sulfuric acid reagent.

-

Immediately add the ferric chloride solution and mix.

-

-

Color Development: Allow the color to develop for a specified time (typically 15-20 minutes).

-

Color Stabilization: Add diammonium hydrogen phosphate solution to eliminate the color of the excess ferric chloride.[16]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 664-670 nm.[11][16]

-

Quantification: Determine the sulfide concentration from a calibration curve prepared using standardized sulfide solutions.

Interferences:

-

Strong reducing agents can prevent the formation of the blue color.[14][17]

-

High concentrations of iodide may diminish color formation.[14][17]

-

Turbidity and sample color can interfere with absorbance measurements.[17]

Kinetic Analysis using a Sulfide-Selective Electrode

Sulfide-selective electrodes (ISEs) provide a real-time method for monitoring the decrease in sulfide concentration during an oxidation reaction.

Materials:

-

Sulfide ion-selective electrode

-

Double junction reference electrode

-

Ion meter or pH/mV meter

-

Sulfide Anti-Oxidant Buffer (SAOB)

-

Standardized sulfide solutions

Procedure:

-

Electrode Preparation and Calibration:

-

Prepare the electrodes according to the manufacturer's instructions.

-

Prepare a series of sulfide standards in the desired concentration range.

-

For each standard, mix it with an equal volume of SAOB. This buffer raises the pH to convert H₂S to HS⁻ and S²⁻ (the species detected by the electrode) and contains antioxidants to prevent sulfide loss during calibration.[13][18]

-

Generate a calibration curve by plotting the electrode potential (in mV) against the logarithm of the sulfide concentration. The slope should be between -25 and -30 mV per decade change in concentration for a divalent anion.

-

-

Kinetic Run:

-

Place the aqueous buffer solution in a thermostatted reaction vessel with a magnetic stirrer.

-

Immerse the sulfide and reference electrodes in the solution.

-

Initiate the reaction by adding a known concentration of a standardized this compound solution.

-

Record the electrode potential at regular time intervals.

-

-

Data Analysis:

-

Convert the potential readings to sulfide concentrations using the calibration curve.

-

Plot the sulfide concentration versus time to determine the reaction rate.

-

To determine the reaction order and rate constant, plot the natural logarithm of the sulfide concentration versus time (for a pseudo-first-order reaction with respect to sulfide) or the reciprocal of the sulfide concentration versus time (for a second-order reaction).

-

Visualization of Signaling Pathways and Experimental Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships. The following diagrams illustrate key concepts related to this compound oxidation.

Spontaneous Oxidation Pathway of this compound

Caption: Generalized pathway for the spontaneous oxidation of this compound.

H₂S-Mediated Protein Persulfidation Signaling Pathway

Caption: H₂S signaling through protein persulfidation.[14][15][17]

Experimental Workflow for Kinetic Analysis using a Sulfide-Selective Electrode

Caption: Workflow for kinetic analysis with a sulfide-selective electrode.

Conclusion

The spontaneous oxidation of this compound in aqueous buffer solutions is a fundamental process with far-reaching implications. Understanding the kinetics, mechanisms, and influencing factors is essential for researchers across various fields. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations to aid in the study of this complex reaction. By applying these principles and methodologies, scientists can gain deeper insights into the behavior of this compound and its critical role in chemical and biological systems.

References

- 1. m.youtube.com [m.youtube.com]

- 2. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 3. New spectrophotometric methods for the determinations of hydrogen sulfide present in the samples of lake water, industrial effluents, tender coconut, sugarcane juice and egg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Persulfidation in Plants: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. water360.com.au [water360.com.au]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Physiological Concentrations of Free Hydrosulfide in Rat Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological concentrations of free hydrosulfide (B80085) (H₂S) in rat plasma. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of this gaseous signaling molecule. This guide summarizes key quantitative data, details common experimental protocols for H₂S measurement, and visualizes relevant biological pathways and workflows.

The accurate measurement of endogenous H₂S concentrations has been a significant challenge, leading to a wide range of reported values in scientific literature. This variability is largely attributable to the different analytical methods employed, each with its own specificities and limitations, particularly concerning the distinction between free H₂S and other forms of sulfide (B99878), such as bound sulfane sulfur and acid-labile sulfides. This guide aims to bring clarity to this complex topic by presenting the available data in a structured format and providing detailed methodologies to aid in the replication and critical evaluation of experimental findings.

Data Presentation: Quantitative Analysis of Free this compound in Rat Plasma

The following table summarizes the reported physiological concentrations of free this compound in the plasma of healthy, control rats. It is crucial to note that the concentration values are highly dependent on the analytical method used.

| H₂S Concentration Range | Mean Concentration (± SD/SEM) | Measurement Technique | Species/Strain | Notes | Reference(s) |

| 10 - 100 µM | ~46 µM | Methylene (B1212753) Blue Assay | Wistar rats | This colorimetric method is one of the most common but can be prone to interference and may overestimate free H₂S. | [1] |

| Not specified | 40 ± 4 µmol/L (male) | Methylene Blue Assay | Sprague-Dawley rats | [2] | |

| Not specified | 41 ± 5 µmol/L (female) | Methylene Blue Assay | Sprague-Dawley rats | [2] | |

| 15 nM - 1 µM | ~0.7 µM | HPLC with Monobromobimane (B13751) (MBB) Derivatization | Not specified | This method is considered more specific for free sulfide compared to the methylene blue assay. | [3] |

| Down to 2 nM | Not specified | HPLC with Monobromobimane (MBB) Derivatization | Not specified | This highlights the high sensitivity of the MBB method.[4] | [4] |

| Undetectable | - | Polarographic H₂S Sensor | Various animal sources | This real-time sensor-based method is highly specific for gaseous H₂S and often reports lower or undetectable levels in plasma.[3] | [3] |

| Low µM range (<5 µM) | Not specified | Polarographic H₂S Sensor | Rat whole blood | While not plasma, this provides a relevant comparison. | [3] |

| 15 nM | Not specified | Gas Chromatography/Chemiluminescence | Mouse blood | While not from rats, this demonstrates the low concentrations detected with this sensitive method. | [3] |

Experimental Protocols: Methodologies for this compound Measurement

The accurate quantification of H₂S in biological samples requires meticulous attention to the experimental protocol. Below are detailed methodologies for the key techniques cited in the table above.

Methylene Blue Assay

This spectrophotometric method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified by measuring its absorbance.

Protocol:

-

Sample Collection: Collect rat blood in heparinized tubes. Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sulfide Trapping: To 100 µL of plasma, add 100 µL of 1% (w/v) zinc acetate (B1210297) to trap H₂S as zinc sulfide (ZnS). This step also precipitates proteins.

-

Reaction Initiation: Add 50 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl and 50 µL of 30 mM FeCl₃ in 1.2 M HCl to the mixture.

-

Incubation: Incubate the reaction mixture in a sealed tube for 20 minutes at room temperature to allow for the formation of methylene blue.

-

Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate the remaining proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 670 nm.

-

Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of sodium this compound (NaHS).

High-Performance Liquid Chromatography (HPLC) with Monobromobimane (MBB) Derivatization

This highly sensitive and specific method involves the derivatization of H₂S with monobromobimane (MBB) to form a stable fluorescent product, sulfide-dibimane (SDB), which is then quantified by HPLC with a fluorescence detector.[4]

Protocol:

-

Sample Collection and Preparation: Collect and prepare plasma as described for the methylene blue assay. All steps should be performed on ice to minimize H₂S loss.

-

Derivatization: In a microcentrifuge tube, mix 30 µL of plasma with 70 µL of 100 mM Tris-HCl buffer (pH 9.5) containing 0.1 mM DTPA. Add 10 µL of 10 mM MBB in acetonitrile.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Reaction Termination and Protein Precipitation: Stop the reaction by adding 20 µL of 200 mM 5-sulfosalicylic acid. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

HPLC Analysis:

-

Inject the supernatant into a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile.

-

Detect the SDB product using a fluorescence detector with excitation at 390 nm and emission at 475 nm.

-

-

Quantification: Quantify the SDB peak area against a standard curve prepared with known concentrations of NaHS derivatized in the same manner.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key H₂S-related signaling pathways and a typical experimental workflow for H₂S measurement.

References

- 1. CSE/H2S Signaling Pathways in Enhancing Muscle Function and Insulin Sensitivity During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Hydrosulfide: A Technical Guide to the Second Gaseous Transmitter After Nitric Oxide

A Whitepaper for Researchers and Drug Development Professionals

Executive Summary

For decades, nitric oxide (NO) stood as the quintessential gasotransmitter, a revolutionary concept in cellular signaling. Its discovery reshaped our understanding of vascular biology, neuroscience, and immunology. However, the paradigm has expanded with the establishment of hydrosulfide (B80085) (H₂S), also known as hydrogen sulfide (B99878), as the third endogenous gasotransmitter. This technical guide provides an in-depth exploration of the discovery, signaling mechanisms, and experimental characterization of H₂S, drawing direct comparisons with its well-established predecessor, NO. We present detailed comparative data, experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers, scientists, and professionals in drug development aiming to explore the therapeutic potential of these gaseous messengers.

Introduction: The Gasotransmitter Concept

Gasotransmitters are a class of small, gaseous signaling molecules that are endogenously produced, can freely diffuse across cell membranes, and elicit specific physiological responses without the need for membrane receptors. The 1998 Nobel Prize in Physiology or Medicine, awarded for the discoveries concerning nitric oxide as a signaling molecule, solidified this new principle in biology.[1] These molecules challenge the traditional ligand-receptor model, acting on intracellular targets to modulate a vast array of physiological and pathological processes. This guide focuses on the two most prominent members of this family: nitric oxide and the more recently recognized this compound.

Nitric Oxide (NO): The Archetypal Gasotransmitter

Discovery and Identification

The journey to understanding NO began with the study of an elusive substance known as Endothelium-Derived Relaxing Factor (EDRF). In 1980, Furchgott and Zawadzki demonstrated that the relaxation of blood vessels in response to acetylcholine (B1216132) was dependent on the intact endothelium.[2] This led to the hypothesis of a diffusible signaling molecule released by endothelial cells.[2] Through a series of elegant experiments, several groups, notably those of Louis Ignarro and Ferid Murad, identified EDRF as nitric oxide in the late 1980s.[2] They showed that NO and EDRF shared identical chemical and biological properties, including their lability and their ability to activate soluble guanylate cyclase (sGC).[3]

Biosynthesis of Nitric Oxide

NO is synthesized by a family of enzymes called Nitric Oxide Synthases (NOS), which catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline. This process requires molecular oxygen and NADPH as co-substrates.

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it is constitutively expressed and its activity is regulated by Ca²⁺/calmodulin.[4][5]

-

Inducible NOS (iNOS or NOS2): Its expression is induced in immune cells like macrophages in response to inflammatory stimuli.[4][5] It is largely Ca²⁺-independent.[4]

-

Endothelial NOS (eNOS or NOS3): Found in the endothelium, this isoform is also constitutively expressed and regulated by Ca²⁺/calmodulin, playing a crucial role in regulating vascular tone.[4][5]

The Canonical NO Signaling Pathway

The primary and most well-understood mechanism of NO action is the activation of soluble guanylate cyclase (sGC).[6][7]

-

Diffusion: Being a small, lipophilic gas, NO rapidly diffuses from its site of production (e.g., endothelial cells) into adjacent target cells (e.g., vascular smooth muscle cells).

-

sGC Activation: In the target cell, NO binds to the heme prosthetic group of sGC.

-

cGMP Production: This binding event causes a conformational change that activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8]

-

Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[6][7] PKG then phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and causing smooth muscle relaxation (vasodilation), among other effects.

A secondary, cGMP-independent pathway involves the post-translational modification of proteins via S-nitrosylation , where an NO moiety is covalently attached to the thiol group of a cysteine residue. This can alter the protein's function, stability, or localization.

Figure 1. Canonical Nitric Oxide (NO) signaling pathway via cGMP.

This compound (H₂S): The Third Gasotransmitter

Discovery and Recognition

For many years, H₂S was known primarily for its toxicity and foul odor. Its recognition as a physiologically relevant signaling molecule came much later than for NO. In 1996, the work of Abe and Kimura provided the first strong evidence for its enzymatic production and neuromodulatory role in the brain, suggesting it could function as an endogenous signaling molecule.[9] Subsequent research established H₂S as the third member of the gasotransmitter family, alongside NO and carbon monoxide (CO). Studies using knockout mice for H₂S-producing enzymes definitively confirmed its physiological importance, for instance, showing that mice lacking cystathionine (B15957) γ-lyase (CSE) exhibit pronounced hypertension.[10]

Biosynthesis of this compound

H₂S is endogenously generated from the amino acid L-cysteine by three key pyridoxal-5'-phosphate (PLP)-dependent enzymes:

-

Cystathionine β-synthase (CBS): The predominant H₂S-producing enzyme in the central nervous system.[11][12]

-

Cystathionine γ-lyase (CSE): The major source of H₂S in the cardiovascular system and peripheral tissues.[11][12]

-

3-Mercaptopyruvate Sulfurtransferase (3-MST): Works in concert with cysteine aminotransferase (CAT) and is found in both the cytoplasm and mitochondria, contributing to H₂S production in various tissues, including the vascular endothelium.[12]

The H₂S Signaling Pathway: Protein S-sulfhydration

Unlike NO's reliance on a single primary receptor (sGC), H₂S exerts its effects through multiple mechanisms. The most prominent and widely accepted signaling mechanism is protein S-sulfhydration (also called persulfidation).[13][14][15]

-

Modification of Cysteine Residues: H₂S signaling involves the post-translational modification of reactive cysteine residues on target proteins.

-

Formation of a Persulfide Group: This modification converts a thiol group (-SH) into a persulfide group (-SSH).[13][14]

-

Functional Alteration: The addition of the extra sulfur atom can alter the protein's structure, activity, or localization. For example, S-sulfhydration of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells leads to their opening, causing hyperpolarization and vasorelaxation.[9] S-sulfhydration can also modulate the activity of transcription factors like NF-κB and enzymes involved in antioxidant responses.[13]

Notably, there is significant crosstalk between the NO and H₂S pathways. H₂S can enhance NO bioavailability by increasing eNOS activity through S-sulfhydration or Akt-mediated phosphorylation.[1][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Cardiovascular roles of nitric oxide: A review of insights from nitric oxide synthase gene disrupted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Hydrogen Sulfide on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Hydrogen sulfide and the vasculature: a novel vasculoprotective entity and regulator of nitric oxide bioavailability? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Hydrogen Sulfide in Brain Synaptic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessing the physiological concentration and targets of nitric oxide in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Hydrosulfide, Hydrogen Sulfide, and Sulfide Equilibrium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the equilibrium between hydrogen sulfide (B99878) (H₂S), hydrosulfide (B80085) (HS⁻), and sulfide (S²⁻). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of these species in biological systems. This document delves into the fundamental acid-base chemistry, presents key quantitative data, outlines detailed experimental protocols for their measurement, and visualizes their critical signaling pathways.

Core Chemical Principles

Hydrogen sulfide is a volatile gas that, when dissolved in aqueous solutions, acts as a weak acid, establishing an equilibrium with the this compound and sulfide ions.[1] The distribution of these three species is critically dependent on the pH of the solution.

The equilibria are as follows:

H₂S (aq) ⇌ H⁺ + HS⁻ (pKa₁) HS⁻ ⇌ H⁺ + S²⁻ (pKa₂)

At physiological pH (around 7.4), the equilibrium lies predominantly between H₂S and HS⁻, with approximately 20-40% existing as the undissociated H₂S gas and the remainder as the this compound anion (HS⁻).[2][3] The concentration of the sulfide dianion (S²⁻) is generally considered negligible in biological solutions due to the high pKa₂ value.[2] This pH-dependent speciation is crucial for understanding the biological activity of H₂S, as the uncharged H₂S molecule can more readily diffuse across cell membranes, while the charged this compound ion may interact differently with cellular components.

Quantitative Data Summary

The following tables summarize key quantitative data related to the H₂S/HS⁻/S²⁻ equilibrium.

Table 1: pKa Values of Hydrogen Sulfide

| pKa | Value at 25 °C | Temperature Dependence |

| pKa₁ | 7.04[4] | Decreases with increasing temperature.[2][5] |

| pKa₂ | ~11.96[4] |

Table 2: Solubility of Hydrogen Sulfide in Water

| Temperature (°C) | Pressure (atm) | Solubility (g H₂S / 100g H₂O) |

| 10 | 1 | 0.513 |

| 20 | 1 | 0.385[4] |

| 30 | 1 | 0.294[4] |

| 10 | 10 | 4.9 |

| 20 | 10 | 3.7 |

| 30 | 10 | 2.8 |

Note: Solubility data can vary based on the specific conditions and the presence of other solutes. The provided values are illustrative and sourced from publicly available data. For precise applications, consulting detailed thermodynamic models is recommended.[6][7][8][9][10]

Experimental Protocols

Accurate measurement of hydrogen sulfide and its related species is fundamental to research in this field. Below are detailed protocols for three commonly used methods.

Methylene (B1212753) Blue Assay for Total Sulfide

This colorimetric method is one of the most common techniques for quantifying total sulfide in aqueous samples.[11][12]

Principle: In an acidic environment, sulfide ions react with N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride catalyst to form the stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically and is directly proportional to the total sulfide concentration.[11][12][13]

Reagents:

-

Amine-Sulfuric Acid Stock Solution: Dissolve 27 g of N,N-dimethyl-p-phenylenediamine oxalate (B1200264) in a cold mixture of 50 mL of concentrated sulfuric acid and 20 mL of distilled water. Cool and dilute to 100 mL with distilled water.

-

Ferric Chloride Solution: Dissolve 100 g of FeCl₃·6H₂O in 40 mL of distilled water.

-

Di-ammonium Hydrogen Phosphate (B84403) Solution: Dissolve 400 g of (NH₄)₂HPO₄ in 800 mL of distilled water.[3]

-

Sulfide Stock Solution (1000 ppm): Dissolve 7.49 g of Na₂S·9H₂O in deoxygenated distilled water and dilute to 1 L. Standardize this solution before use.[14]

-

Standard Sulfide Solutions: Prepare a series of standards by diluting the stock solution.

Procedure:

-

To 7.5 mL of the sample in a test tube, add 0.5 mL of the amine-sulfuric acid reagent.

-

Add 0.15 mL (3 drops) of the ferric chloride solution and mix immediately by inverting the tube once.[13]

-

Allow the color to develop for at least 1 minute. The initial pink color should fade.[3]

-

After 3 to 5 minutes, add 1.6 mL of the di-ammonium hydrogen phosphate solution to eliminate the color from the excess ferric chloride.[3]

-

Wait for 3 to 15 minutes before measuring the absorbance.[3]

-

Measure the absorbance of the solution at 665-670 nm using a spectrophotometer.

-

Prepare a blank using distilled water and follow the same procedure.

-

Construct a calibration curve using the standard sulfide solutions and determine the concentration of sulfide in the sample.

Interferences: Strong reducing agents, high concentrations of sulfide itself, and certain metal ions can interfere with this assay.[11][12]

Monobromobimane (B13751) (MBB) Assay for Free and Labile H₂S

This fluorescence-based HPLC method is highly sensitive and specific for the detection of sulfide.[15][16]

Principle: Hydrogen sulfide reacts with two molecules of the fluorescent labeling agent monobromobimane (MBB) to form a stable, fluorescent derivative, sulfide-dibimane (SDB). This derivative is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[15][17]

Reagents:

-

Monobromobimane (MBB) Solution: Prepare a 10 mM solution of MBB in deoxygenated acetonitrile.[15]

-

Tris-HCl Buffer: 100 mM Tris-HCl, pH 9.5, containing 0.1 mM DTPA. Deoxygenate before use.[18]

-

5-Sulfosalicylic Acid Solution: 200 mM.[15]

-

Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[18]

-

Mobile Phase B: 99.9% Acetonitrile with 0.1% (v/v) TFA.[18]

Procedure:

-

Sample Preparation (in a hypoxic chamber, 1% O₂): [15]

-

HPLC Analysis:

-

Inject an appropriate volume of the derivatized sample into an RP-HPLC system equipped with a C18 column.

-

Use a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the SDB.

-

Set the fluorescence detector to an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[18]

-

Quantify the SDB peak by comparing its area to a standard curve prepared with known concentrations of sulfide.

-

Notes: This method can be adapted to measure different pools of sulfide (e.g., acid-labile sulfide) by modifying the sample preparation steps.[15]

Sulfide Ion-Selective Electrode (ISE) Measurement

Sulfide ISEs provide a direct and rapid method for measuring the activity of free sulfide ions in a solution.

Principle: The electrode has a solid-state membrane that is selective for sulfide ions. A potential difference develops across the membrane that is proportional to the logarithm of the sulfide ion activity in the sample, according to the Nernst equation.

Reagents:

-

Sulfide Anti-Oxidant Buffer (SAOB): Dissolve 80 g of NaOH, 74.4 g of disodium (B8443419) EDTA, and 35.2 g of ascorbic acid in distilled water and dilute to 1 L. This buffer raises the pH to >13, converting all H₂S and HS⁻ to S²⁻, and contains antioxidants to prevent sulfide oxidation.[14][19]

-

Sulfide Standard Solutions: Prepare a series of standards by diluting a standardized stock solution.

Procedure:

-

Electrode Preparation:

-

Follow the manufacturer's instructions for preparing and conditioning the electrode. This typically involves soaking it in a standard solution.[14]

-

-

Calibration:

-

Mix equal volumes of each standard solution and SAOB.[19]

-

Immerse the sulfide ISE and a reference electrode in the standards, starting from the lowest concentration.

-

Record the potential (in mV) for each standard once the reading has stabilized.

-

Plot the potential versus the logarithm of the sulfide concentration to create a calibration curve.

-

-

Sample Measurement:

-

Mix an equal volume of the sample with SAOB.[20]

-

Immerse the electrodes in the treated sample.

-

Record the stable potential reading.

-

Determine the sulfide concentration from the calibration curve.

-

Important Considerations: The sample pH must be high to ensure all sulfide is in the S²⁻ form. The SAOB is crucial for this and for preventing oxidation.[14][21]

Key Signaling Pathways and Visualizations

Hydrogen sulfide is a pleiotropic signaling molecule involved in numerous cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways.

Endogenous Production of Hydrogen Sulfide

H₂S is endogenously synthesized from L-cysteine by three primary enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[22][23]

Caption: Endogenous H₂S biosynthesis pathways.

H₂S-Mediated Activation of the Nrf2 Antioxidant Pathway

H₂S can induce an antioxidant response by activating the Nrf2 signaling pathway.[24][25]

Caption: H₂S activates the Nrf2 antioxidant pathway.

Interaction of H₂S and Nitric Oxide (NO) Signaling

H₂S and NO are both gaseous signaling molecules that exhibit significant crosstalk in the cardiovascular system.[26][27][28]

Caption: H₂S enhances NO signaling for vasodilation.

H₂S-Mediated Activation of K-ATP Channels

H₂S can cause hyperpolarization and relaxation of smooth muscle cells by activating ATP-sensitive potassium (K-ATP) channels.[29][30][31][32][33]

Caption: H₂S activates K-ATP channels in smooth muscle.

This technical guide provides a foundational understanding of the chemistry and analysis of the hydrogen sulfide system, equipping researchers with the knowledge and methodologies to further explore its complex and vital roles in biology and medicine.

References

- 1. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 2. Chemical Foundations of Hydrogen Sulfide Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ihs.org.in [ihs.org.in]

- 4. Hydrogen Sulfide [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. Solubility of Hydrogen Sulfide in Water | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. gasliquids.com [gasliquids.com]

- 10. scribd.com [scribd.com]

- 11. aquaphoenixsci.com [aquaphoenixsci.com]

- 12. NEMI Method Summary - 4500-S2- D [nemi.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bante-china.com [bante-china.com]

- 15. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.aston.ac.uk [research.aston.ac.uk]

- 18. sfrbm.org [sfrbm.org]

- 19. Sulphide Electrode, Sulfide Electrode, Sulphide ISE, Sulphide Ion Selective Electrode, Sulphide, Sulfide [nico2000.net]

- 20. Determination of Sulphide in Water using Ion Selective Electrodes [sentek.co.uk]

- 21. instrumart.com [instrumart.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 27. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An Update on Hydrogen Sulfide and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular mechanism for H(2)S-induced activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Activation of KATP channels by H2S in rat insulin-secreting cells and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Hydrogen sulfide upregulates KATP channel expression in vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]

- 33. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Non-enzymatic Sources of Hydrosulfide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-enzymatic sources of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes. While enzymatic production of H₂S by cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) is well-documented, non-enzymatic pathways represent a significant and often underappreciated contribution to the cellular H₂S pool. Understanding these mechanisms is crucial for developing novel therapeutic strategies targeting H₂S signaling.